molecular formula C4H7N3S B14893049 2-(Aminomethyl)thiazol-4-amine

2-(Aminomethyl)thiazol-4-amine

Cat. No.: B14893049
M. Wt: 129.19 g/mol
InChI Key: XWCKJAQVFATCCI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazol-4-amine is a heterocyclic compound featuring a thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)thiazol-4-amine can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an alpha-halo ketone . This method is widely used due to its simplicity and efficiency. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)thiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinase 5, which plays a crucial role in the progression of neurodegenerative diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(Aminomethyl)thiazol-4-amine can be compared with other thiazole derivatives such as:

The unique aminomethyl group in this compound provides it with distinct chemical reactivity and potential for specific applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

2-(aminomethyl)-1,3-thiazol-4-amine

InChI

InChI=1S/C4H7N3S/c5-1-4-7-3(6)2-8-4/h2H,1,5-6H2

InChI Key

XWCKJAQVFATCCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CN)N

Origin of Product

United States

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